1-(Phenylsulfonyl)indolin-6-amine
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Overview
Description
1-(Phenylsulfonyl)indolin-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 6-position. The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Mechanism of Action
Target of Action
1-(Phenylsulfonyl)indolin-6-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-(Phenylsulfonyl)indolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation. Additionally, this compound can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function . Over time, the compound may undergo chemical modifications that alter its activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indolin-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of indoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of N-substituted indoline derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)indolin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
1-(Phenylsulfonyl)indole: Similar structure but lacks the amine group at the 6-position.
1-(Phenylsulfonyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.
1-(Phenylsulfonyl)benzene: Lacks the indoline core and amine group
Uniqueness: 1-(Phenylsulfonyl)indolin-6-amine is unique due to the presence of both the phenylsulfonyl group and the amine group on the indoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVHHDJIHFBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.